

# A Technical Guide to the Spectroscopic Data of 2-Butylnaphthalene

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## Compound of Interest

Compound Name: 2-Butylnaphthalene

Cat. No.: B071981

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Butylnaphthalene**, catering to researchers, scientists, and professionals in drug development. The document summarizes available and predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offers detailed experimental protocols, and visualizes the analytical workflow.

## Spectroscopic Data

The following tables summarize the mass spectrometry data from experimental sources and predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for **2-Butylnaphthalene**. It is important to note that publicly available experimental NMR and IR spectra for **2-Butylnaphthalene** are limited; therefore, the NMR data is based on computational predictions and the IR data is based on characteristic vibrational frequencies of its constituent functional groups.

Table 1: Mass Spectrometry Data for **2-Butylnaphthalene**

Parameter	Value	Source
Molecular Formula	C <sub>14</sub> H <sub>16</sub>	NIST
Molecular Weight	184.28 g/mol	NIST[1][2]
Ionization Mode	Electron Ionization (EI)	NIST
Major Fragmentation Peaks (m/z)	Relative Intensity	
184	25% (M <sup>+</sup> )	NIST
141	100%	NIST
128	20%	NIST
115	10%	NIST

Table 2: Predicted <sup>1</sup>H NMR Spectroscopic Data for **2-Butylnaphthalene**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.85 - 7.75	m	3H	Aromatic CH
7.65	s	1H	Aromatic CH
7.50 - 7.40	m	2H	Aromatic CH
7.35	d	1H	Aromatic CH
2.80	t	2H	-CH <sub>2</sub> - (alpha to ring)
1.70	sextet	2H	-CH <sub>2</sub> - (beta to ring)
1.40	sextet	2H	-CH <sub>2</sub> - (gamma to ring)
0.95	t	3H	-CH <sub>3</sub>

Note: This data is predicted and may vary from experimental values.

Table 3: Predicted <sup>13</sup>C NMR Spectroscopic Data for **2-Butylnaphthalene**

Chemical Shift (ppm)	Assignment
139.5	Aromatic C (quaternary)
133.6	Aromatic C (quaternary)
131.9	Aromatic C (quaternary)
128.2	Aromatic CH
127.8	Aromatic CH
127.6	Aromatic CH
127.2	Aromatic CH
126.0	Aromatic CH
125.5	Aromatic CH
125.4	Aromatic CH
35.6	-CH <sub>2</sub> - (alpha to ring)
33.5	-CH <sub>2</sub> - (beta to ring)
22.4	-CH <sub>2</sub> - (gamma to ring)
14.0	-CH <sub>3</sub>

Note: This data is predicted and may vary from experimental values.

Table 4: Characteristic IR Absorption Bands for **2-Butylnaphthalene**

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group
3100 - 3000	C-H stretch	Aromatic
3000 - 2850	C-H stretch	Alkyl
1600 - 1450	C=C stretch	Aromatic Ring
1465 - 1450	C-H bend	-CH <sub>2</sub> -
1380 - 1370	C-H bend	-CH <sub>3</sub>
900 - 675	C-H out-of-plane bend	Aromatic

## Experimental Protocols

The following are generalized experimental protocols for acquiring spectroscopic data for aromatic hydrocarbons like **2-Butylnaphthalene**. Specific parameters may need to be optimized based on the instrumentation used.

### 2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2-Butylnaphthalene** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>) in a 5 mm NMR tube.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- <sup>1</sup>H NMR Acquisition:
  - Pulse Sequence: Standard single-pulse experiment.
  - Spectral Width: Typically 0-12 ppm.
  - Number of Scans: 16-64, depending on the sample concentration.
  - Relaxation Delay: 1-2 seconds.
- <sup>13</sup>C NMR Acquisition:
  - Pulse Sequence: Proton-decoupled pulse sequence.

- Spectral Width: Typically 0-220 ppm.
- Number of Scans: 1024 or more, due to the low natural abundance of  $^{13}\text{C}$ .
- Relaxation Delay: 2-5 seconds.
- Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

## 2.2 Infrared (IR) Spectroscopy

- Sample Preparation:
  - Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
  - Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the ATR crystal.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Acquisition:
  - Record a background spectrum of the empty sample holder or clean ATR crystal.
  - Record the sample spectrum over a range of 4000-400  $\text{cm}^{-1}$ .
  - Co-add 16-32 scans to improve the signal-to-noise ratio.
- Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum.

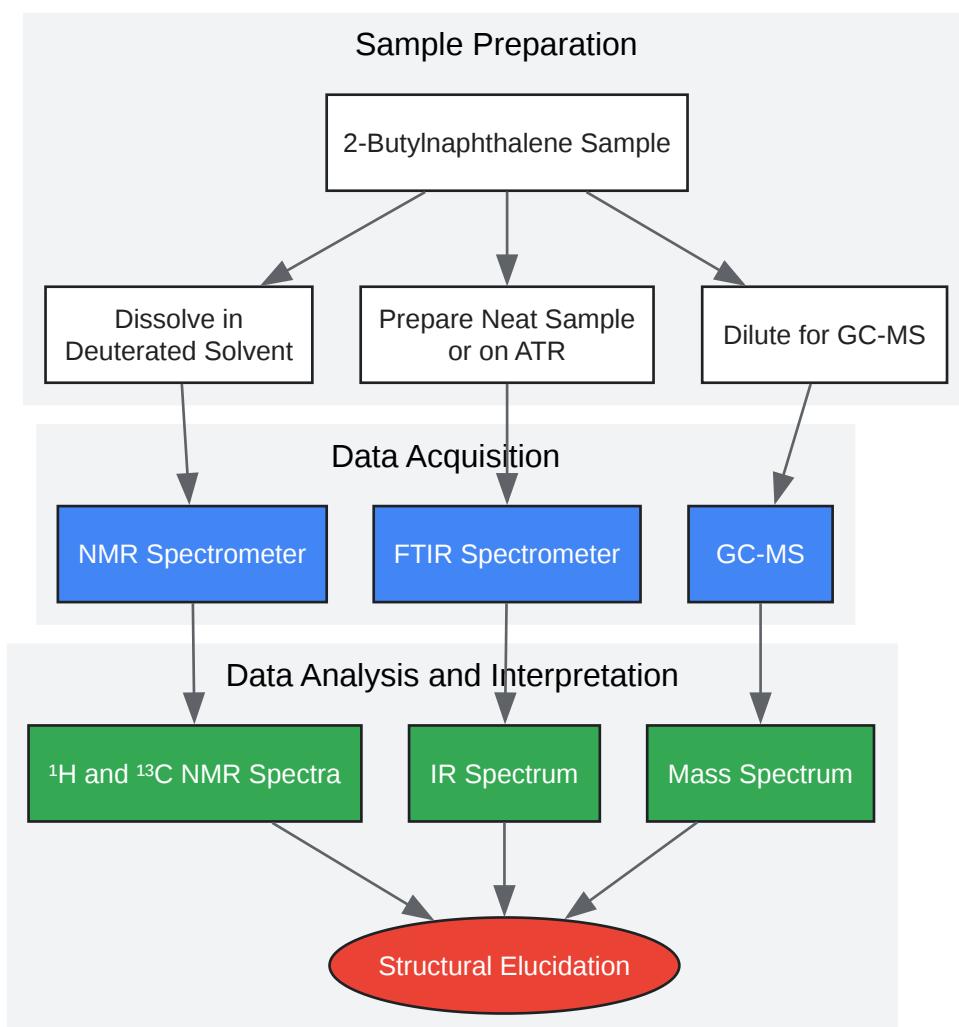
## 2.3 Mass Spectrometry (MS)

- Sample Introduction: For a volatile compound like **2-Butylnaphthalene**, Gas Chromatography (GC) is a suitable method for sample introduction, which also provides separation from any impurities.
- Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

- GC Conditions (Typical):
  - Column: A nonpolar capillary column (e.g., HP-5MS).
  - Injection Mode: Splitless.
  - Temperature Program: Start at a low temperature (e.g., 50 °C), ramp up to a high temperature (e.g., 250 °C) to ensure elution.
- MS Conditions:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
  - Scan Range: m/z 40-400.
- Data Processing: The acquired data is processed to generate a mass spectrum, showing the relative abundance of different fragment ions.

## Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-Butylnaphthalene**.



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Caption: Workflow for Spectroscopic Characterization.

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## References

- 1. 2-ISOBUTOXYNAPHTHALENE(2173-57-1) <sup>1</sup>H NMR spectrum [chemicalbook.com]

- 2. Naphthalene, 2-butyl- [webbook.nist.gov]
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